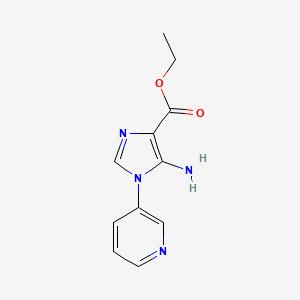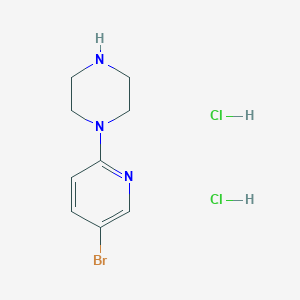
1-(5-Bromopyridin-2-yl)piperazin-dihydrochlorid
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)piperazine dihydrochloride is a useful research compound. Its molecular formula is C9H14BrCl2N3 and its molecular weight is 315.03 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(5-Bromopyridin-2-yl)piperazine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(5-Bromopyridin-2-yl)piperazine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-Bromopyridin-2-yl)piperazine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proteomikforschung
1-(5-Bromopyridin-2-yl)piperazin-dihydrochlorid: wird in der Proteomikforschung als biochemisches Werkzeug eingesetzt . Seine Eigenschaften ermöglichen die Untersuchung von Proteininteraktionen und -funktionen, was für das Verständnis biologischer Prozesse und Krankheitsmechanismen entscheidend ist.
Pharmakologische Studien
In der Pharmakologie dient diese Verbindung als wertvolles Reagenz. Sie wird zur Synthese von Molekülen verwendet, die mit bestimmten Rezeptoren oder Enzymen interagieren können, was die Entwicklung neuer Medikamente unterstützt .
Umweltüberwachung
Die Derivate der Verbindung werden in der Umweltwissenschaft eingesetzt, insbesondere bei der Überwachung der Luftqualität. Sie kann zur Erkennung und Quantifizierung von luftgetragenen Isocyanaten verwendet werden, die gefährliche Schadstoffe sind .
Chemische Synthese
In der Chemie ist This compound ein Vorläufer bei der Synthese komplexer organischer Moleküle. Seine Brom- und Piperazin-Funktionsgruppen machen es zu einem vielseitigen Zwischenprodukt für die Konstruktion pharmakologisch aktiver Verbindungen .
Forschung an biologischen Materialien
Diese Chemikalie dient als biologisches Material in der biowissenschaftlichen Forschung. Sie wird verwendet, um die Zellbiologie und die molekularen Grundlagen von Krankheiten zu untersuchen, wodurch Einblicke in therapeutische Ziele gewonnen werden .
Toxikologische Bewertungen
Die Verbindung ist auch in der Toxikologie von Bedeutung, wo sie verwendet wird, um die toxischen Wirkungen von Substanzen zu verstehen. Sie hilft bei der Bewertung der Risikofaktoren und Sicherheitsprofile neuer Chemikalien .
Analytische Chemie
In der analytischen Chemie wird This compound als Reagenz für verschiedene chromatographische Techniken verwendet. Es unterstützt die Trennung und Identifizierung komplexer Gemische .
Medizinische Chemie
Schließlich wird es in der medizinischen Chemie verwendet, um Analoga und Derivate zu erzeugen, die auf ihre therapeutische Wirksamkeit getestet werden können. Dieser Prozess ist für die Medikamentenforschung und -entwicklung unerlässlich .
Wirkmechanismus
Target of Action
It is known that piperazine, a component of this compound, is a gaba receptor agonist . GABA receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Piperazine, a part of this compound, binds directly and selectively to muscle membrane gaba receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(5-Bromopyridin-2-yl)piperazine Dihydrochloride. It is generally recommended to handle the compound in a well-ventilated place, avoid dust formation, and use non-sparking tools .
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)piperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.2ClH/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13;;/h1-2,7,11H,3-6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBVFHBCPACAANM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=C(C=C2)Br.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170221-91-6 | |
| Record name | 1-(5-bromopyridin-2-yl)piperazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


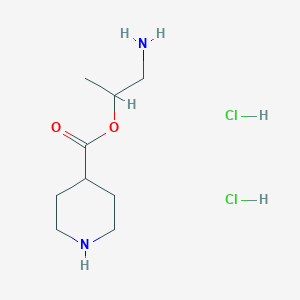

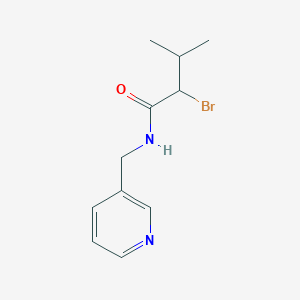
![2-[(3-Chlorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1520879.png)



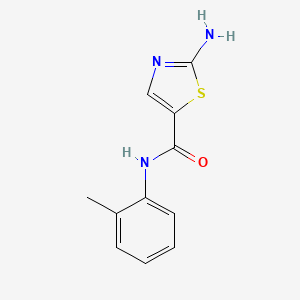
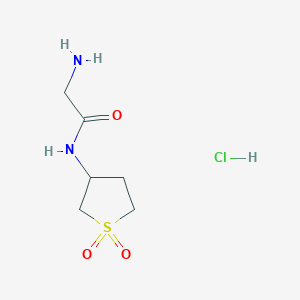
![N-[4-(aminomethyl)phenyl]-2-methylpropanamide hydrochloride](/img/structure/B1520890.png)
![1-(1-azabicyclo[2.2.2]oct-3-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid](/img/structure/B1520891.png)
![1-[3-(Piperidin-1-ylcarbonyl)phenyl]methanamine hydrochloride](/img/structure/B1520894.png)
![N-[3-(1-aminoethyl)phenyl]methanesulfonamide hydrochloride](/img/structure/B1520896.png)
